

# The Pharmacokinetics of Pamrevlumab (FAUC 3019): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Pamrevlumab, also known as FG-3019 and formerly **FAUC 3019**, is a fully human monoclonal antibody that specifically targets connective tissue growth factor (CTGF).[1][2] CTGF is a critical mediator in the pathogenesis of fibrotic diseases, making pamrevlumab a promising therapeutic agent for conditions such as idiopathic pulmonary fibrosis (IPF) and pancreatic cancer.[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of pamrevlumab, drawing from key preclinical studies.

#### Pharmacokinetic Profile in Rats

Preclinical studies in rats have revealed that pamrevlumab exhibits non-linear pharmacokinetics, a characteristic often indicative of target-mediated drug disposition (TMDD). [5][6] This phenomenon occurs when a significant portion of the drug is cleared through binding to its pharmacological target.

# **Quantitative Pharmacokinetic Parameters**

The pharmacokinetic parameters of pamrevlumab in rats demonstrate a dose-dependent relationship. As the dose increases, the clearance of the antibody decreases, and the half-life is prolonged.[5] This is consistent with the saturation of a target-mediated clearance pathway.



| Dose (mg/kg) | Half-life (T1/2)<br>(days) | Clearance (Cl)<br>(ml/kg/day) | Dose-normalized AUC (AUCinf/Dose) |
|--------------|----------------------------|-------------------------------|-----------------------------------|
| 0.03         | 1.36                       | 90.6                          |                                   |
| 100          | 7.31                       | 8.9                           |                                   |

Table 1: Dose-Dependent Pharmacokinetic Parameters of Pamrevlumab in Rats. Data sourced from a study on the pharmacokinetics of FG-3019 in rats.[5]

# **Experimental Protocols**

The following section details the methodology employed in a key preclinical pharmacokinetic study of pamrevlumab in rats.

## **Animal Model and Dosing**

- Species: Male Rats
- Administration: Intravenous (IV) injection via the tail vein.[5]
- Dose Range: 0.03, 0.3, 3, 10, 30, and 100 mg/kg.[5]
- Formulation: Pamrevlumab was formulated at concentrations of 0.01, 0.1, 1, 3, and 10 mg/ml and administered at a volume of 3 ml/kg or 10 ml/kg for the highest dose.[5]

### **Sample Collection and Analysis**

- Blood Sampling: Blood samples (0.25 ml) were collected from a catheter implanted in the jugular vein at one pre-dose time point and 12 post-dose time points.[5]
- Plasma Preparation: Plasma was isolated by centrifugation of blood samples collected in lithium heparin coated tubes.[5]
- Storage: Plasma samples were stored at -80°C until analysis.[5]
- Analytical Method: Immunoassays were used to determine the concentrations of pamrevlumab and endogenous CTGF.[6]



# **Target-Mediated Drug Disposition (TMDD) Model**

The non-linear pharmacokinetics of pamrevlumab are well-described by a TMDD model.[5] This model posits that the drug's elimination is influenced by its binding to CTGF.

## **Signaling Pathway and Elimination**

The binding of pamrevlumab to CTGF leads to the formation of a drug-target complex. This complex is then cleared from circulation, primarily by the liver, kidney, spleen, and adrenal glands.[5][6]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FG-3019 anti-connective tissue growth factor monoclonal antibody: results of an openlabel clinical trial in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Breathe, breathe in the air: the anti-CCN2 antibody pamrevlumab (FG-3019) completes a successful phase II clinical trial for idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. investor.fibrogen.com [investor.fibrogen.com]
- 5. FG-3019, a Human Monoclonal Antibody Recognizing Connective Tissue Growth Factor, is Subject to Target-Mediated Drug Disposition PMC [pmc.ncbi.nlm.nih.gov]
- 6. FG-3019, a Human Monoclonal Antibody Recognizing Connective Tissue Growth Factor, is Subject to Target-Mediated Drug Disposition PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics of Pamrevlumab (FAUC 3019): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672301#understanding-the-pharmacokinetics-of-fauc-3019]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com